Vitamin U
Overview
Description
Vitamin U is a sulfonium betaine that is the conjugate base of S-methyl-L-methionine, obtained by the deprotonation of the carboxy group . It is a derivative of the amino acid methionine and plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vitamin U can be synthesized through the methylation of methionine by S-adenosyl methionine (SAM). The coproduct of this reaction is S-adenosyl homocysteine . The enzymatic synthesis involves the use of methionine adenosyltransferase, which catalyzes the reaction between adenosine triphosphate (ATP) and methionine to produce S-adenosyl methionine, which then methylates methionine to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms that overproduce methionine and the necessary enzymes for its methylation. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Vitamin U undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to methionine.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the sulfonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions typically occur under mild conditions, ensuring the stability of the compound.
Major Products
The major products formed from these reactions include methionine, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Vitamin U has a wide range of scientific research applications, including:
Chemistry: It is used as a methyl donor in various chemical reactions, facilitating the study of methylation processes.
Biology: It plays a role in the metabolism of methionine and is involved in the synthesis of important biomolecules.
Medicine: It has potential therapeutic applications in treating liver diseases and other metabolic disorders due to its role in methylation.
Industry: It is used in the production of pharmaceuticals and as a feed additive in animal nutrition to enhance growth and health
Mechanism of Action
Vitamin U exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It donates a one-carbon methyl group to various substrates, including nucleic acids, proteins, and lipids, thereby influencing numerous biochemical pathways. The sulfonium functional group present in this compound is the center of its reactivity, allowing it to participate in these methylation reactions .
Comparison with Similar Compounds
Similar Compounds
S-adenosyl methionine (SAM): A common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation.
S-methylmethionine: Arises via the methylation of methionine by SAM and is involved in similar biochemical processes.
Uniqueness
Vitamin U is unique due to its specific role as a conjugate base of S-methyl-L-methionine, allowing it to participate in a distinct set of biochemical reactions. Its ability to act as a methyl donor in various biological processes makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-4-dimethylsulfoniobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBYJHTYSHBBAU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C)CC[C@@H](C(=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314761 | |
Record name | S-Methyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-40-6 | |
Record name | S-Methyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4727-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylmethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Methyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLMETHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3485Y39925 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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